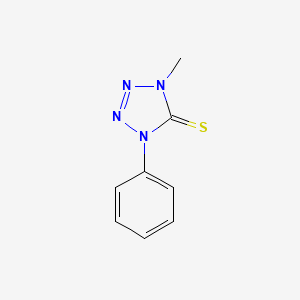

5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl-

Description

The compound 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- is a substituted tetrazole derivative characterized by a tetrazole core with a sulfur atom at the 5-position (thione group), a methyl group at the N-1 position, and a phenyl group at the N-4 position. Tetrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and metabolic resistance. The unique substitution pattern of this compound—specifically the methyl and phenyl groups—confers distinct physicochemical properties and reactivity compared to other tetrazole derivatives .

Properties

IUPAC Name |

1-methyl-4-phenyltetrazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-11-8(13)12(10-9-11)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVPUUUCHKGPEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)N(N=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345631 | |

| Record name | 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1455-91-0 | |

| Record name | 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- typically involves the reaction of phenyl isothiocyanate with sodium azide in an aqueous medium. The reaction mixture is refluxed, and the product is isolated by filtration and acidification . The general reaction scheme is as follows:

C6H5NCS+NaN3→C6H5N4S+NaCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione form to the thiol form.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Substituted tetrazoles.

Scientific Research Applications

Chemistry:

Coordination Chemistry: The compound can act as a ligand to form complexes with various metals, which are studied for their structural and catalytic properties.

Materials Science:

Biology and Medicine:

Anticancer Activity: Some derivatives of this compound have shown potential anticancer properties against various cell lines.

Antimicrobial Activity: The compound and its derivatives are studied for their antimicrobial properties.

Industry:

Catalysis: The compound is used as a catalyst in various organic reactions.

Sensors: It is used in the development of chemical sensors for detecting metal ions.

Mechanism of Action

The mechanism of action of 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- involves its ability to coordinate with metal ions through its nitrogen and sulfur atoms. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. In biological systems, the compound can interact with cellular targets, leading to the inhibition of specific enzymes or pathways involved in disease progression .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the tetrazole ring significantly influence molecular properties. Below is a comparative analysis of structurally related compounds:

Photochemical Reactivity

Photolysis studies reveal substituent-dependent reaction pathways:

- Target Compound : Under UV irradiation, N-4 phenyl-substituted tetrazoles (e.g., 10g in ) undergo nitrogen extrusion to form benzimidazolones (e.g., 14g) in near-quantitative yields. Methyl substitution at N-1 further stabilizes intermediates .

- 1-Phenyltetrazolthiones (e.g., 8b) : Yield carbodiimides (e.g., 22b) alongside nitrogen and sulfur. Thermolysis of similar compounds produces benzothiazoles, highlighting divergent pathways between thermal and photolytic conditions .

- Hydroxyphenyl Analog : Polar substituents like -OH may alter photolytic cleavage efficiency due to competing hydrogen-bonding interactions .

Physicochemical Properties

- Lipophilicity : The target compound’s logP (estimated ~2.5, similar to ’s analog) is higher than hydroxyl-substituted derivatives (logP ~1.8) but lower than fluorophenyl analogs (logP ~3.0) .

- Thermal Stability : Methyl and phenyl groups enhance thermal stability compared to alkyl-substituted imines (e.g., butyl or ethyl derivatives in –3), which may degrade under prolonged heating .

Biological Activity

5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- (also known as 1-methyl-4-phenyltetrazole-5-thione) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article will explore its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5H-Tetrazole-5-thione is , and it features a tetrazole ring which contributes to its reactivity and biological properties. The compound is characterized by the presence of a thione functional group, which plays a significant role in its biological activity.

Pharmacological Activities

Antimicrobial Activity

Research indicates that tetrazole derivatives possess antimicrobial properties. For instance, studies have shown that compounds similar to 5H-Tetrazole-5-thione exhibit significant activity against various bacterial strains. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Several studies have investigated the anticancer properties of tetrazole derivatives. For example, a derivative of 5H-Tetrazole-5-thione was shown to induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl group can enhance cytotoxicity against specific cancer types.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In experimental models, it was found to reduce inflammation markers and cytokine levels, suggesting a potential role in treating inflammatory diseases.

Synthesis Methods

The synthesis of 5H-Tetrazole-5-thione typically involves the reaction of thioketones with azides or other nitrogen-containing compounds under controlled conditions. Various synthetic routes have been developed to optimize yield and purity. Notably, the use of microwave-assisted synthesis has been reported to enhance reaction efficiency.

Case Study 1: Antimicrobial Activity

A study published in Materials Chemistry and Physics evaluated the antimicrobial efficacy of several tetrazole derivatives, including 5H-Tetrazole-5-thione. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In a study focused on the anticancer effects of tetrazole derivatives, researchers synthesized various analogs of 5H-Tetrazole-5-thione and tested their cytotoxicity against human cancer cell lines. The results demonstrated that certain modifications to the phenyl ring significantly enhanced anticancer activity, with IC50 values in the low micromolar range .

Research Findings Summary Table

Q & A

Q. What are the standard synthetic routes for preparing 1-methyl-4-phenyl-1,4-dihydro-5H-tetrazole-5-thione, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions involving thiosemicarbazides or hydrazine derivatives. For example, refluxing precursor hydrazides with aqueous acetic acid (10%) under controlled conditions yields the tetrazole-thione scaffold. Purification via recrystallization (e.g., ethanol) improves yield and purity. Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents like hydrazine hydrate or acyl chlorides. Monitoring by TLC and spectroscopic methods ensures reaction completion .

Q. Which spectroscopic and analytical techniques are critical for characterizing this tetrazole-thione derivative?

Key techniques include:

- IR spectroscopy : Identifies thione (C=S, ~1200–1250 cm⁻¹) and NH/OH stretches (~3180–3400 cm⁻¹).

- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., methyl and phenyl group integration). DMSO-d₆ is often used to resolve NH protons.

- HRMS (ESI-TOF) : Validates molecular ion peaks (e.g., [M+Na]⁺) with ppm-level accuracy for structural confirmation .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the compound’s solid-state structure?

SC-XRD data collection (Mo-Kα radiation) and refinement using SHELXL (via the SHELX suite) enable precise determination of bond lengths, angles, and intermolecular interactions. Hydrogen bonding networks (e.g., S···H-N) and π-stacking of phenyl groups are often analyzed. Data reduction software (e.g., SAINT, SADABS) and visualization tools (Mercury, OLEX2) aid in interpreting crystallographic data .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and bioactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., antimicrobial enzymes). Validation involves comparing computed IR/NMR spectra with experimental data to refine computational models .

Q. How should researchers address contradictions between experimental and theoretical data (e.g., spectral mismatches or unexpected reactivity)?

Contradictions may arise from impurities, solvent effects, or conformational flexibility. Strategies include:

Q. What structure-activity relationship (SAR) insights exist for modifying this compound to enhance bioactivity?

SAR studies reveal that substituents on the phenyl ring (e.g., electron-withdrawing groups) and the tetrazole-thione core influence antimicrobial and antioxidant activity. For example:

- 4-Aminophenyl derivatives show enhanced hydrogen-bonding capacity.

- Methyl groups at N1 improve metabolic stability.

- Thione sulfur participates in metal chelation, relevant to enzyme inhibition. Bioactivity is validated via MIC assays and molecular docking .

Q. What role does this compound play in catalytic applications, such as hydroamination reactions?

The tetrazole-thione scaffold acts as a ligand or catalyst in iodine-mediated hydroamination reactions. Mechanistic studies (kinetic isotope effects, -labeling) suggest the thione sulfur coordinates to iodine, facilitating nucleophilic attack. Reaction optimization focuses on solvent polarity, catalyst loading, and temperature to improve regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.